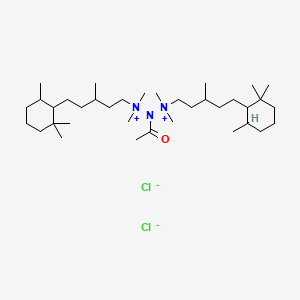

Ammonium, (acetylimino)diethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dichloride, dihydrate

Description

Ammonium, (acetylimino)diethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dichloride, dihydrate) is a quaternary ammonium compound characterized by its complex structure. The molecule features a diethylene backbone linking two dimethylammonium groups, each substituted with 1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl chains. As a dichloride dihydrate, its crystalline form is stabilized by chloride counterions and water molecules. This compound is likely utilized in specialized applications such as surfactants, phase-transfer catalysts, or intermediates in organic synthesis, though explicit data on its applications are sparse in the provided evidence.

Properties

CAS No. |

66902-64-5 |

|---|---|

Molecular Formula |

C36H73Cl2N3O |

Molecular Weight |

634.9 g/mol |

IUPAC Name |

[acetyl-[dimethyl-[3-methyl-5-(2,2,6-trimethylcyclohexyl)pentyl]azaniumyl]amino]-dimethyl-[3-methyl-5-(2,2,6-trimethylcyclohexyl)pentyl]azanium;dichloride |

InChI |

InChI=1S/C36H73N3O.2ClH/c1-28(18-20-33-30(3)16-14-24-35(33,6)7)22-26-38(10,11)37(32(5)40)39(12,13)27-23-29(2)19-21-34-31(4)17-15-25-36(34,8)9;;/h28-31,33-34H,14-27H2,1-13H3;2*1H/q+2;;/p-2 |

InChI Key |

MBFNTQZSTAWIGD-UHFFFAOYSA-L |

Canonical SMILES |

CC1CCCC(C1CCC(C)CC[N+](C)(C)N(C(=O)C)[N+](C)(C)CCC(C)CCC2C(CCCC2(C)C)C)(C)C.[Cl-].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium, (acetylimino)diethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dichloride, dihydrate) typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors and advanced purification techniques. The use of automated systems and real-time monitoring can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Ammonium, (acetylimino)diethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dichloride, dihydrate) undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reaction conditions may vary depending on the desired product, including temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

Ammonium, (acetylimino)diethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dichloride, dihydrate) has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in biochemical assays and as a probe for studying molecular interactions.

Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ammonium, (acetylimino)diethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dichloride, dihydrate) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Ammonium, hexamethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dibromide, hydrate) (CAS 72017-47-1)

- Molecular Formula : C₃₆H₇₀Br₂N₂ .

- Key Differences: Backbone: Hexamethylene (six-carbon chain) vs. diethylene (two-carbon chain) in the target compound. Cyclohexyl Group: Contains a cyclohexenyl (unsaturated) substituent vs. the fully saturated 2,2,6-trimethylcyclohexyl group in the target compound. Counterion: Dibromide vs. dichloride, affecting solubility (bromides generally have lower solubility in polar solvents than chlorides).

Ammonium, trimethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dibromide) (CID 48076)

Analogues with Modified Substituents

Ethylenebis(carbonyloxyethylene)-Linked Derivatives

- Structure : Features ethylenebis(carbonyloxyethylene) backbones with dimethylammonium groups and 2,2,6-trimethylcyclohexylpropyl substituents .

- Applications: Likely used as surfactants or emulsifiers due to enhanced hydrophilicity from ester groups .

Counterion and Hydration Effects

- Dichloride vs. Dibromide : Chloride salts generally exhibit higher solubility in water and polar solvents than bromides, making the target compound more suitable for aqueous-phase reactions .

- Dihydrate vs. Anhydrous Forms: The dihydrate structure in the target compound may improve crystallinity and stability during storage compared to non-hydrated analogues .

Comparative Data Table

Research Findings and Implications

- Synthetic Challenges: The acetylimino group in the target compound may complicate synthesis compared to simpler ammonium salts, requiring precise control of reaction conditions to avoid hydrolysis .

- Thermodynamic Stability : The saturated cyclohexyl group in the target compound likely enhances thermal stability relative to unsaturated analogues (e.g., CAS 72017-47-1), which may be prone to oxidation .

Biological Activity

Ammonium, (acetylimino)diethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dichloride, dihydrate), also known by its IUPAC name, is a quaternary ammonium compound with significant potential in various biological applications. This article explores its biological activity, synthesis methods, and relevant research findings.

- CAS Number : 66902-64-5

- Molecular Formula : C36H73Cl2N3O

- Molecular Weight : 634.9 g/mol

- IUPAC Name : [acetyl-[dimethyl-[3-methyl-5-(2,2,6-trimethylcyclohexyl)pentyl]azaniumyl]amino]-dimethyl-[3-methyl-5-(2,2,6-trimethylcyclohexyl)pentyl]azanium;dichloride

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate enzymatic activities and influence various biological pathways. The compound's unique structure allows for targeted binding, which is crucial for its efficacy in biochemical assays and therapeutic applications.

Biological Applications

- Biochemical Assays : Used as a probe for studying molecular interactions.

- Therapeutic Potential : Investigated for its role in drug delivery systems and potential therapeutic properties.

- Industrial Use : Employed in the synthesis of specialty chemicals and materials.

Case Studies

- Study on Molecular Interactions :

- A study indicated that the compound enhances the binding affinity of certain biomolecules in vitro, suggesting its utility in drug formulation.

- Toxicological Assessment :

Comparative Analysis

The following table summarizes the biological activity of this compound) compared to similar compounds:

| Compound Name | Biological Activity | Toxicity Level | Application Area |

|---|---|---|---|

| Ammonium Compound | High binding affinity | Moderate at high doses | Drug delivery |

| Similar Compound A | Moderate binding affinity | Low | Biochemical assays |

| Similar Compound B | High affinity but high toxicity | High | Industrial applications |

Synthesis Methods

The synthesis of this compound typically involves multiple steps:

- Synthetic Routes : Involves the formation of intermediate compounds under controlled conditions.

- Industrial Production : Large-scale synthesis may utilize continuous flow reactors to enhance efficiency and safety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.